4-N-butylpiperidine hcl

Description

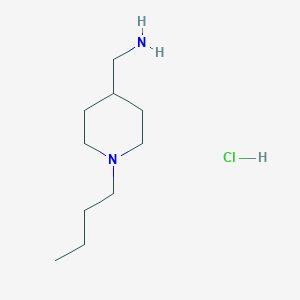

4-N-Butylpiperidine hydrochloride (CAS: 372195-85-2) is a piperidine derivative with a linear n-butyl substituent at the 4-position of the heterocyclic ring. Its molecular formula is C₉H₂₀ClN, and it has a molecular weight of 177.71 g/mol . The compound is commonly utilized as a chemical intermediate or building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Key synonyms include 4-butylpiperidine hydrochloride, 4-n-Butylpiperidine Hydrochloride, and SCHEMBL851007 .

Structurally, the piperidine ring provides a rigid, nitrogen-containing scaffold, while the butyl chain enhances lipophilicity, influencing solubility and reactivity. This balance makes it valuable in synthesizing more complex molecules, such as receptor ligands or catalysts.

Properties

Molecular Formula |

C10H23ClN2 |

|---|---|

Molecular Weight |

206.75 g/mol |

IUPAC Name |

(1-butylpiperidin-4-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H22N2.ClH/c1-2-3-6-12-7-4-10(9-11)5-8-12;/h10H,2-9,11H2,1H3;1H |

InChI Key |

UBKNDCRHJUQHPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCC(CC1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-butylpiperidine hydrochloride typically involves the alkylation of piperidine with butyl halides. One common method is the reaction of piperidine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 4-N-butylpiperidine hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-N-butylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: N-oxides of 4-N-butylpiperidine.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Biological Activities

Research has demonstrated that 4-N-butylpiperidine hydrochloride exhibits several biological activities, making it a valuable compound in pharmacological research:

- Antibacterial Activity : Studies have indicated that derivatives of 4-N-butylpiperidine exhibit potent antibacterial effects against resistant strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes. For instance, modifications to the piperidine structure have led to enhanced antibacterial properties, suggesting its potential as a lead compound in developing new antibiotics .

- Neuroprotective Effects : Research has shown that compounds similar to 4-N-butylpiperidine can exert neuroprotective effects in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease.

- Enzyme Inhibition : The compound has been found to inhibit specific enzymes involved in metabolic processes, which could influence drug metabolism and pharmacokinetics. This property makes it relevant for the development of therapeutic agents targeting metabolic disorders.

Synthesis Pathways

The synthesis of 4-N-butylpiperidine hydrochloride typically involves several steps:

- Formation of the Piperidine Ring : The initial step often includes the cyclization of appropriate precursors to form the piperidine structure.

- Substitution with Butyl Group : The introduction of the butyl group at the nitrogen position is crucial for enhancing the compound's biological activity.

- Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt improves solubility and stability for further applications.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of 4-N-butylpiperidine hydrochloride:

- Antibacterial Efficacy : A study highlighted that derivatives with a butyl substitution exhibited significant antibacterial activity against resistant strains, suggesting that structural modifications can enhance efficacy against infections .

- Neuroprotective Mechanisms : In animal models, compounds similar to 4-N-butylpiperidine were shown to protect neuronal cells from degeneration, suggesting potential applications in neurodegenerative diseases.

- Inflammatory Response Modulation : Research indicates that this compound may modulate inflammatory pathways, providing insights into its potential use in treating inflammatory disorders .

Summary of Biological Activities

| Study | Activity Tested | Concentration | Effect Observed |

|---|---|---|---|

| Antibacterial Activity | S. pneumoniae | Varies | Potent activity observed |

| Neuroprotection | Neurodegeneration models | N/A | Protective effects noted |

| Enzyme Inhibition | Metabolic enzymes | N/A | Significant inhibition |

Mechanism of Action

The mechanism of action of 4-N-butylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to various biological effects, depending on the target. For example, it may inhibit or activate certain pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Comparison of 4-N-Butylpiperidine HCl with Structural Analogs

Key Observations:

- Lipophilicity: The n-butyl group in this compound increases lipophilicity compared to methyl or hydrogen substituents, enhancing its solubility in non-polar solvents .

- Steric Effects : Bulkier substituents (e.g., carboxyphenyl in ) reduce reactivity in nucleophilic reactions but improve stability in coordination chemistry.

- Applications : While this compound is primarily an intermediate, 4-(4'-carboxyphenyl)piperidine HCl is used in advanced materials like MOFs due to its carboxylate functionality .

Functional Analogs: Pharmacologically Active Piperidines

For example:

- Ondansetron HCl (C₁₈H₂₀ClN₃O; MW: 365.88): A 5-HT₃ antagonist for chemotherapy-induced nausea .

- Metoclopramide HCl (C₁₄H₂₂ClN₃O₂; MW: 299.80): A prokinetic agent with dopamine antagonist properties .

Comparison Highlights:

- Structural Complexity : Pharmacologically active piperidines (e.g., ondansetron) feature aromatic rings and heteroatoms, enabling receptor targeting, whereas this compound lacks such functional groups .

- Therapeutic vs.

Physicochemical Properties

Substituents significantly impact properties like basicity and solubility :

- Basicity : Piperidine HCl (pKa ~11) is more basic than this compound due to reduced steric hindrance at the nitrogen.

- Solubility : The butyl chain lowers aqueous solubility compared to unsubstituted piperidine HCl but improves miscibility in organic solvents.

Biological Activity

4-N-butylpiperidine hydrochloride (4-N-BuPip HCl) is a piperidine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Profile

- Chemical Formula : C10H23ClN2

- Molecular Weight : 206.76 g/mol

- CAS Number : 46738050

4-N-butylpiperidine HCl primarily interacts with various neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. It has been shown to act as a selective antagonist for certain receptors, influencing neurotransmitter release and receptor activity.

Key Findings:

- Cholinergic Activity : Research indicates that 4-N-BuPip HCl may modulate the activity of muscarinic acetylcholine receptors, which are involved in numerous physiological processes including cognition and memory .

- Dopaminergic Effects : The compound has been linked to alterations in dopamine signaling, which may have implications for neuropsychiatric disorders .

Biological Activities

The biological activities of 4-N-butylpiperidine hydrochloride are diverse, encompassing antibacterial, antifungal, and potential anti-cancer properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of 4-N-butylpiperidine derivatives against various pathogenic strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-N-BuPip HCl | Staphylococcus aureus | 32 µg/mL |

| 4-N-BuPip HCl | Escherichia coli | 64 µg/mL |

| 4-N-BuPip HCl | Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that modifications in the piperidine structure can enhance antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Antifungal Activity

In addition to antibacterial effects, compounds derived from piperidine structures have demonstrated antifungal properties. Studies indicate that 4-N-butylpiperidine hydrochloride exhibits inhibitory effects against common fungal pathogens such as Candida albicans, although specific MIC values are still under investigation .

Case Studies

-

Neuropharmacological Study :

A study conducted on the effects of 4-N-butylpiperidine hydrochloride on cognitive functions demonstrated its potential as a cognitive enhancer in animal models. The compound was administered in varying doses, revealing significant improvements in memory retention and learning capabilities compared to control groups . -

Antibacterial Efficacy :

In a controlled laboratory setting, researchers evaluated the antibacterial activity of several piperidine derivatives, including 4-N-butylpiperidine hydrochloride. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .

Safety and Toxicology

Preliminary assessments of the safety profile for 4-N-butylpiperidine hydrochloride suggest low toxicity levels in therapeutic doses. However, further toxicological studies are necessary to fully understand its safety margin and potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-N-butylpiperidine HCl, and what analytical techniques are recommended for confirming its purity and structure?

- Methodological Answer : The synthesis of piperidine derivatives like this compound often involves nucleophilic substitution or reductive amination. For example, similar compounds (e.g., 4-benzylpiperidine) are synthesized via alkylation of piperidine with benzyl halides under basic conditions . Analytical validation typically combines:

- HPLC (for purity assessment, >95% threshold recommended ).

- NMR spectroscopy (characteristic peaks for piperidine protons at δ 1.4–2.8 ppm and butyl chain protons at δ 0.8–1.6 ppm ).

- Mass spectrometry (molecular ion confirmation using ESI-MS ).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Follow OSHA HazCom standards (29 CFR 1910.1200) for labeling and storage .

- Waste Disposal : Neutralize with dilute acetic acid before disposal in designated chemical waste containers .

Q. How is this compound typically characterized using spectroscopic methods, and what are the critical spectral markers?

- Methodological Answer :

- ¹H NMR : Look for a singlet integrating to 1H (piperidine NH), multiplet signals for the piperidine ring (δ 2.5–3.5 ppm), and triplet signals for the butyl chain (δ 0.9–1.7 ppm) .

- IR Spectroscopy : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-Cl (700–800 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in solid-state studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize side products?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design identified optimal conditions (60°C, DMF solvent, 1.2 eq. K₂CO₃) for a related piperidine derivative, reducing side products by 30% .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance selectivity in reductive amination steps .

- Purification : Gradient flash chromatography (hexane/ethyl acetate) effectively isolates the target compound from alkylation byproducts .

- Key Reference : PubChem synthesis protocols for analogous compounds highlight scalable, high-yield routes .

Q. What strategies are recommended for resolving contradictions in biological activity data reported for this compound across different preclinical studies?

- Methodological Answer :

- Meta-Analysis Framework : Compare studies using standardized metrics (e.g., IC₅₀, EC₅₀) and adjust for variables like cell line heterogeneity or dosing regimens. For example, discrepancies in receptor binding affinity (e.g., σ-1 vs. NMDA receptors) may arise from assay conditions (e.g., pH, co-solvents) .

- Reproducibility Checks : Adhere to NIH guidelines for preclinical research, including detailed reporting of experimental conditions (e.g., animal strain, sample size) .

- In Silico Modeling : Molecular docking (AutoDock Vina) can predict binding interactions and reconcile conflicting activity data .

- Key Reference : NIH’s preclinical checklist ensures transparent data reporting .

Q. What in vitro and in vivo models are most suitable for evaluating the pharmacokinetic properties of this compound?

- Methodological Answer :

- In Vitro :

- Caco-2 cell monolayers : Assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates high absorption) .

- Microsomal Stability : Liver microsomes (human/rat) quantify metabolic half-life (t₁/₂ >30 min preferred) .

- In Vivo :

- Rodent models : Sprague-Dawley rats (IV/PO dosing) measure bioavailability and tissue distribution. Plasma samples analyzed via LC-MS/MS .

- Toxicology : Follow OECD 423 guidelines for acute toxicity testing (dose range: 50–2000 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.